methyl 4,5-dimethyl-2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate
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Overview
Description
methyl 4,5-dimethyl-2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a methyl ester and an amide group derived from 3-methylisoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cycloaddition reaction involving an alkyne and a nitrile oxide.
Thiophene Ring Formation: The thiophene ring is formed through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Esterification: The final step involves esterification of the carboxylic acid group on the thiophene ring using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The isoxazole ring is known for its bioactivity, which can be harnessed in drug design .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, modulating their activity . The thiophene ring can participate in electron transfer processes, which is crucial for its role in conductive materials .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethyl-2-(3-methylisoxazole-5-carboxamido)furan-3-carboxylate: Similar structure but with a furan ring instead of thiophene.
Methyl 4,5-dimethyl-2-(3-methylisoxazole-5-carboxamido)pyrrole-3-carboxylate: Similar structure but with a pyrrole ring instead of thiophene.
Uniqueness
The uniqueness of methyl 4,5-dimethyl-2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate lies in its combination of the thiophene and isoxazole rings, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and as a pharmacophore in drug design .
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-6-5-9(19-15-6)11(16)14-12-10(13(17)18-4)7(2)8(3)20-12/h5H,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSPNOASWYLFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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